1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid is a heterocyclic compound with the molecular formula C6H6N2O3. It is characterized by a pyridazine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with diketones can lead to the formation of the pyridazine ring. The reaction conditions typically involve heating the reactants in a suitable solvent, such as ethanol or acetic acid, and may require the presence of a catalyst to facilitate the cyclization process .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates and selectivity .
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways involved in inflammation, oxidative stress, or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridazine-4-carboxylic acid can be compared with other similar compounds, such as:
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxylic acid group, which can lead to different chemical and biological properties.
1-Methyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid: This compound contains a pyrimidine ring instead of a pyridazine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical and biological properties .
Properties
IUPAC Name |
1-methyl-6-oxopyridazine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-8-5(9)2-4(3-7-8)6(10)11/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPJKIXGNKEFGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(C=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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